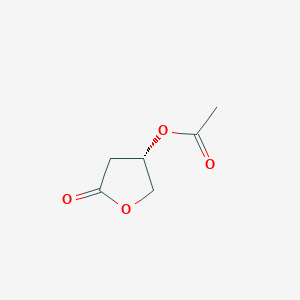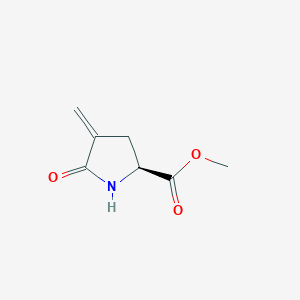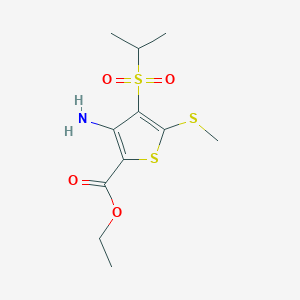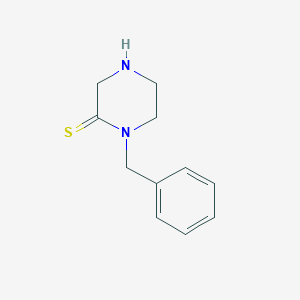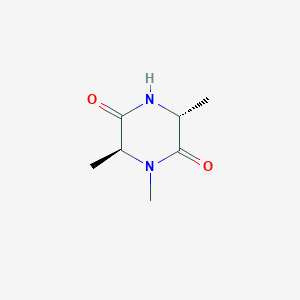
(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione, also known as TPD, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in various fields. TPD is a chiral molecule, meaning it has two enantiomers, (3R,6S)-TPD and (3S,6R)-TPD. In
作用机制
The mechanism of action of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and proteases, which play important roles in cell signaling and proliferation. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to interact with various receptors, including G protein-coupled receptors and ion channels, which can affect cellular functions such as ion transport and neurotransmitter release.
Biochemical and Physiological Effects:
(3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In vivo studies have shown that (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can reduce tumor growth and metastasis in animal models of cancer. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione is its versatility in various fields, as mentioned earlier. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to using (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione in lab experiments. For example, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can be unstable under certain conditions, such as high temperatures or acidic environments, which can affect its activity and purity. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione. One area of interest is the development of new synthetic methods for (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione and its derivatives, which can improve the yield and purity of the final product. Another area of interest is the identification of new applications for (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione in various fields, such as drug discovery, materials science, and catalysis. Additionally, further studies are needed to elucidate the mechanism of action of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione and its potential therapeutic targets. Finally, the development of new formulations and delivery methods for (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can improve its bioavailability and reduce its toxicity, making it a more viable option for clinical use.
合成方法
The synthesis of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione involves the reaction of L-glutamic acid with isobutyraldehyde in the presence of a reducing agent. The reaction proceeds through a series of steps, including imine formation, reduction, and cyclization, resulting in the formation of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione. Several modifications have been made to this synthesis method to improve the yield and purity of the final product.
科学研究应用
(3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In materials science, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been employed as a chiral ligand in asymmetric catalysis reactions.
属性
CAS 编号 |
162990-28-5 |
|---|---|
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
(3R,6S)-1,3,6-trimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4-7(11)9(3)5(2)6(10)8-4/h4-5H,1-3H3,(H,8,10)/t4-,5+/m1/s1 |
InChI 键 |
LAFVTZVRNASYMJ-UHNVWZDZSA-N |
手性 SMILES |
C[C@@H]1C(=O)N([C@H](C(=O)N1)C)C |
SMILES |
CC1C(=O)N(C(C(=O)N1)C)C |
规范 SMILES |
CC1C(=O)N(C(C(=O)N1)C)C |
同义词 |
2,5-Piperazinedione,1,3,6-trimethyl-,(3R-trans)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)

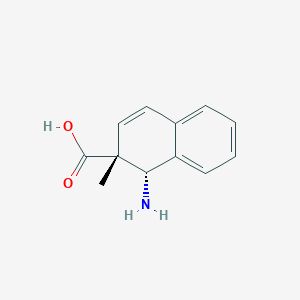
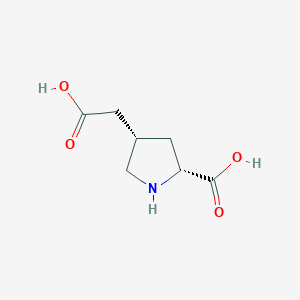
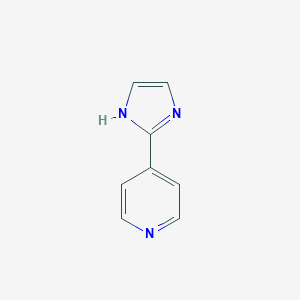
![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)
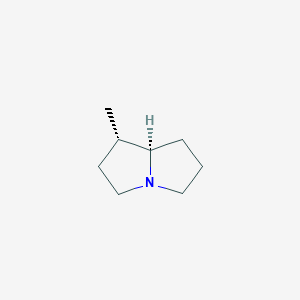
![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)](/img/structure/B66566.png)
